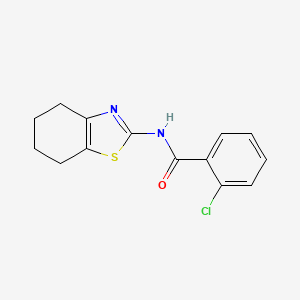

2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

2-Chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a chlorinated aromatic ring and a partially saturated benzothiazole moiety. Its molecular formula is C₁₄H₁₂ClN₂OS (MW: 299.78 g/mol). The compound’s structure combines a planar benzamide group with a tetrahydrobenzothiazole ring, which introduces conformational flexibility compared to fully aromatic systems.

Properties

IUPAC Name |

2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-2,5-6H,3-4,7-8H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPFFULZBJETKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as palladium on carbon or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of substituted benzamides.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of amines from nitro groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

2,6-Dichloro Analog (C₁₄H₁₂Cl₂N₂OS)

- Structure : Features an additional chlorine atom at the 6-position of the benzamide ring.

- Impact: Increased molecular weight (327.23 g/mol) and lipophilicity compared to the mono-chloro compound. Predicted density (1.475 g/cm³) and pKa (6.66) suggest enhanced steric bulk and altered solubility .

2,5-Dichloro Analog (C₁₄H₁₂Cl₂N₂OS)

- Structure : Chlorine atoms at positions 2 and 3.

4-Chloro-3-Nitro Analog (C₁₄H₁₂ClN₃O₃S)

Modifications to the Thiazole/Thiazoline Moiety

N-(Benzothiazol-2-yl)-3-Chlorobenzamide (Aromatic Benzothiazole)

- Structure : Fully aromatic benzothiazole ring instead of tetrahydro.

- Impact : Enhanced planarity promotes π-π stacking and stronger intermolecular interactions (e.g., N–H⋯N hydrogen bonds) as observed in X-ray crystallography . The aromatic system may improve binding affinity in biological targets compared to the partially saturated analog.

2-Chloro-N-(4,5-Dihydro-1,3-Thiazol-2-yl)Benzamide (Dihydrothiazole)

Functional Group Replacements

Acetamide Derivatives

- Example : 2-Chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (C₉H₁₁ClN₂OS, MW: 242.71 g/mol).

Piperidinylcarbonyl-Substituted Analog (C₁₉H₂₂ClN₃O₂S)

Comparative Physicochemical Properties

Biological Activity

2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : 2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

- Molecular Formula : C10H11ClN2OS

- Molecular Weight : 230.71 g/mol

- CAS Number : 22455-51-2

Physical and Hazardous Characteristics

| Property | Value |

|---|---|

| Purity | > 96% by NMR |

| Melting Point | 155-157 °C |

| Physical Form | White solid |

| Hazard Class | Irritant |

Biological Activity Overview

Benzothiazole derivatives are known for exhibiting a range of biological activities including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. The specific compound in focus has shown promise in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study synthesized several benzothiazole compounds and evaluated their effects on human cancer cell lines (A431 and A549). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the modulation of key signaling pathways such as AKT and ERK .

Key Findings :

- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (non-small cell lung cancer).

- Mechanism of Action : Induction of apoptosis and inhibition of cell migration.

- Significant Compounds : Among the synthesized compounds, derivatives similar to 2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibited IC50 values in the sub-micromolar range against cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that benzothiazole derivatives can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Case Studies

-

Study on Anti-tumor Activity :

- Objective : Evaluate the efficacy of novel benzothiazole derivatives in inhibiting tumor growth.

- Methodology : MTT assay was used to assess cell viability in vitro.

- Results : Compounds showed significant inhibition of tumor cell proliferation with IC50 values ranging from 1 to 4 μM. The study concluded that these compounds could serve as leads for developing new anticancer agents .

- Anti-inflammatory Mechanism Assessment :

Discussion

The biological activity of 2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide underscores its potential as a multifunctional therapeutic agent. Its ability to modulate critical signaling pathways involved in cancer progression and inflammation positions it as a candidate for further research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzoyl chlorides and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives. For example, reacting 2-chlorobenzoyl chloride with the amine in dichloromethane (DCM) using triethylamine (TEA) as a base under reflux conditions yields the target compound. Solvent selection (e.g., DCM vs. ethanol), stoichiometric ratios, and reaction time (4–24 hours) significantly impact purity and yield .

- Optimization : Use TLC or HPLC to monitor reaction progress. Purification via column chromatography or recrystallization (e.g., from methanol) improves purity .

Q. Which spectroscopic techniques are essential for structural characterization, and how are key functional groups identified?

- Techniques :

- NMR : H and C NMR confirm the benzamide and tetrahydrobenzothiazole moieties. Key signals include aromatic protons (~7.5 ppm for 2-chlorophenyl) and NH protons (~10 ppm) .

- IR : Amide C=O stretching (~1650 cm) and NH bending (~3300 cm) .

- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···N interactions) and confirm stereochemistry .

Q. How can researchers validate the purity of synthesized batches, and what are common contaminants?

- Validation :

- HPLC/GC-MS : Quantify purity (>95%) and detect unreacted starting materials (e.g., residual benzoyl chloride or amine intermediates) .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR) of this compound?

- Methods :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes like PFOR or SIRT2). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the tetrahydrobenzothiazole ring .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to identify key residues for SAR optimization .

Q. How can contradictions in crystallographic data (e.g., chirality assignments) be resolved?

- Resolution :

- Flack’s x parameter : Prefer over Rogers’ η for enantiomorph-polarity estimation, as η may overestimate chirality in near-centrosymmetric structures. Refine using SHELXL with high-resolution data (<1.0 Å) .

- Twinned data : Apply SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning .

Q. What experimental designs are suitable for probing metabolic stability and in vitro toxicity?

- Design :

- Hepatic microsome assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS over 60 minutes .

- Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cells (IC determination). Compare with structurally similar compounds (e.g., nitazoxanide derivatives) to identify toxicity thresholds .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

- Troubleshooting :

- Assay validation : Ensure consistency in cell lines (e.g., avoid mixing primary vs. immortalized cells) and solvent controls (DMSO <0.1%) .

- Orthogonal assays : Cross-validate antimicrobial activity via broth microdilution (CLSI guidelines) and agar diffusion methods .

Data Contradiction Analysis

Q. How should conflicting results in enzymatic inhibition assays (e.g., PFOR vs. SIRT2) be interpreted?

- Approach :

- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For PFOR, the amide anion may bind the catalytic site, while SIRT2 inhibition could involve allosteric interactions .

- Structural analogs : Test derivatives lacking the 2-chlorophenyl group to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.